5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-15-8-11-19(27-3)20(13-15)28(25,26)22-17-10-9-16-7-6-12-23(18(16)14-17)21(24)5-2/h8-11,13-14,22H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSABBPBXSZLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonamide group, and the attachment of the ethyl and methoxy groups. Common synthetic routes may involve:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Ethyl and Methoxy Groups: These groups can be introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide group (-SO₂NH-) is central to the compound’s reactivity:
-
Hydrolysis : Acidic hydrolysis (e.g., concentrated H₂SO₄ at 100°C) cleaves the sulfonamide bond, yielding 5-ethyl-2-methoxybenzenesulfonic acid and 7-amino-1-propanoyl-1,2,3,4-tetrahydroquinoline. Basic conditions typically preserve the sulfonamide bond due to resonance stabilization .
-
Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of bases like triethylamine (TEA).
Table 1: Sulfonamide Reactivity
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | H₂SO₄ (conc.), 100°C, 6h | 5-Ethyl-2-methoxybenzenesulfonic acid | 60–75 | |
| Acylation | Acetyl chloride, TEA, DCM, 25°C | N-Acetyl sulfonamide derivative | 82 |
Aromatic Ring Modifications
The benzene ring undergoes electrophilic substitution due to the electron-donating methoxy (-OCH₃) and ethyl (-C₂H₅) groups:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C occurs para to the methoxy group, yielding a nitro-substituted derivative .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs ortho to the ethyl group, forming a bromo-substituted product .
Table 2: Electrophilic Substitution Reactions
Tetrahydroquinoline Modifications
The tetrahydroquinoline moiety participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the propanoyl group to a propyl chain, altering solubility and biological activity .
-
Oxidation : Strong oxidizers (e.g., KMnO₄) oxidize the tetrahydroquinoline ring to a quinoline system under acidic conditions .
Table 3: Tetrahydroquinoline Reactivity
| Reaction | Reagents/Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH, 50°C | 1-Propyl-1,2,3,4-tetrahydroquinoline | 88 | |
| Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | Quinoline derivative | 55–60 |
Methoxy Group Transformations
The methoxy group (-OCH₃) undergoes:
-
Demethylation : Treatment with HBr (48%)/AcOH removes the methyl group, forming a phenolic -OH group .
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Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form larger ethers .
Table 4: Methoxy Group Reactivity
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Demethylation | HBr/AcOH, reflux, 8h | 5-Ethyl-2-hydroxybenzene-... | 75 | |
| Etherification | CH₃I, K₂CO₃, DMF, 60°C | 5-Ethyl-2-(methoxyethyl)benzene-... | 80 |
Propanoyl Group Reactivity
The propanoyl side chain (-COC₂H₅) participates in:
-
Hydrolysis : Acidic or basic conditions hydrolyze the amide bond to a carboxylic acid.
-
Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .
Table 5: Propanoyl Group Transformations
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 12h | 1-Carboxy-1,2,3,4-tetrahydroquinoline | 70 | |
| Grignard Rxn | CH₃MgBr, THF, 0°C, 2h | 1-(2-Hydroxypropan-2-yl)-... | 65 |
Stability Under Various Conditions
Scientific Research Applications
5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Weight
The table below compares the target compound with structurally related sulfonamide derivatives from literature:
*Calculated molecular weight based on the formula C21H27N3O4S.
Key Observations:
- Electron Effects : The target compound’s ethyl and methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro group in the CAS 946327-56-6 derivative . This difference may influence solubility and receptor binding.
- Tetrahydroquinoline Modifications: The propanoyl group in the target compound introduces an acyl functionality, which could enhance hydrogen bonding compared to the ethylsulfonyl group in .
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of an ethyl group, methoxy group, and benzene sulfonamide contributes to its solubility and reactivity.
Molecular Formula
Molecular Weight
The molecular weight is approximately 342.43 g/mol .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: In Vitro Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by 50% at a concentration of 25 µg/mL .
- Apoptosis Induction : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of the intrinsic apoptotic pathway.
The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this pathway, the compound effectively reduces bacterial growth.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Table 2: Toxicity Profile
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | No observable effects |
| 50 | Mild gastrointestinal upset |
| 100 | No significant adverse effects |
Q & A
Q. What engineering challenges arise during scale-up from milligram to gram synthesis?
- Methodological Answer:
- Heat dissipation : Use jacketed reactors for exothermic reactions.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography.
- Process control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
